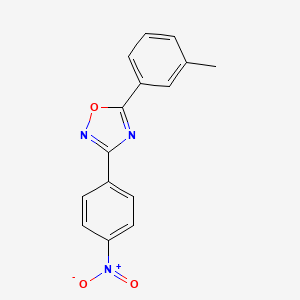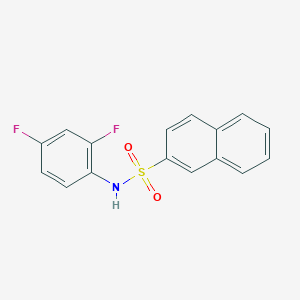![molecular formula C13H14N4O2S2 B5782571 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDD00017273 and is a member of the sulfonamide family.
Mécanisme D'action
The mechanism of action of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase IX. This enzyme is overexpressed in many cancers and plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments are its potent inhibitory activity against carbonic anhydrase IX, antibacterial and antifungal activities, and potential applications in the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is the development of new anticancer agents based on this compound. Another direction is the investigation of its potential applications in the development of new antimicrobial agents. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-pyridinemethanethiol in the presence of a suitable reagent. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers. This compound has also been investigated for its anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c14-21(18,19)12-6-4-10(5-7-12)17-13(20)16-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWXBQSGQIXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridin-2-ylmethyl-thioureido)-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)


